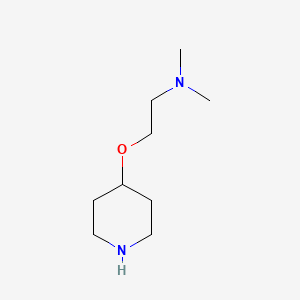

N,N-dimethyl-2-(piperidin-4-yloxy)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-piperidin-4-yloxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-11(2)7-8-12-9-3-5-10-6-4-9/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJPWJFJDSFGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884586-66-7 | |

| Record name | dimethyl[2-(piperidin-4-yloxy)ethyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods Analysis

The synthesis of N,N-dimethyl-2-(piperidin-4-yloxy)ethanamine generally involves multi-step organic reactions, with key steps including protection/deprotection, nucleophilic substitution, and catalytic hydrogenation. The preparation methods can be categorized into:

- 2.1. Synthesis via Catalytic Hydrogenation of Benzyl-Protected Precursors

- 2.2. Williamson Ether Synthesis Using Piperidin-4-ol Derivatives

- 2.3. Methylation and Salt Formation Techniques

Synthesis via Catalytic Hydrogenation of Benzyl-Protected Precursors

A well-documented method involves hydrogenolysis of benzyl 4-(2-(dimethylamino)ethoxy)piperidine-1-carboxylate under catalytic hydrogenation conditions to yield the target compound.

Procedure Summary:

- Starting Material: Benzyl 4-(2-(dimethylamino)ethoxy)piperidine-1-carboxylate

- Catalyst: 5% Palladium on activated charcoal

- Solvent: Ethanol

- Conditions: Hydrogen atmosphere at 5 bar pressure, 50 °C for 3 hours

- Workup: Filtration to remove catalyst, solvent evaporation, dissolution in diethyl ether, filtration, and vacuum distillation at 1.0 mBar collecting fractions distilling at 70 °C

- Yield: Approximately 55.9%

- Product: Colorless liquid this compound

Spectroscopic Data:

^1H NMR (400 MHz, CDCl3) shows characteristic multiplets and singlets consistent with the piperidine ring and dimethylaminoethyl side chain.

Williamson Ether Synthesis Using Piperidin-4-ol Derivatives

An alternative synthetic route involves nucleophilic substitution reactions where the piperidin-4-ol or its derivatives react with appropriate alkylating agents under base catalysis to form the ether linkage.

- The reaction typically employs alkali metal carbonates such as potassium carbonate (K2CO3) as the base to deprotonate the hydroxyl group of piperidin-4-ol.

- The alkylating agent is often a haloalkylamine derivative, such as 2-(dimethylamino)ethyl halide.

- Reaction temperatures are maintained between 60 °C and 100 °C, with optimal yields around 80 °C.

- The reaction mixture is often subjected to recrystallization from mixed solvents (e.g., dichloromethane and methanol) to purify the product.

- This method avoids the use of expensive reagents such as diisopropyl azodicarboxylate (DIAD), making it more economical and scalable.

Methylation and Salt Formation Techniques

For related piperidine derivatives, methylation using methyl chloride in the presence of a base (e.g., NaOH) in organic solvents such as isobutanol or n-butanol has been reported. This method is typically conducted in an autoclave under controlled temperature (around 65 °C) and pressure, followed by vacuum distillation and filtration to isolate the methylated amine salts with high purity and yield (up to 99.1%).

Although this specific method targets N,N-dimethyl piperidine chloride salts, it informs potential methylation strategies applicable to the synthesis of this compound.

Comparative Data Table of Preparation Methods

*Yield estimated based on related ether formation steps in similar compounds.

Research Findings and Notes

- The catalytic hydrogenation approach is widely used for deprotection steps and final conversion to the free amine, providing a relatively straightforward route but with moderate yields due to multiple purification steps.

- The Williamson ether synthesis method is favored for its simplicity, cost-effectiveness, and high purity outcomes. It avoids chromatographic purification, which is advantageous for industrial scalability.

- Methylation under controlled autoclave conditions demonstrates excellent yields and purity for related piperidine derivatives, suggesting that similar conditions could be adapted for the target compound or its intermediates.

- Spectroscopic characterization (NMR) confirms the structural integrity of the synthesized compound, with chemical shifts consistent with the expected functional groups.

- Avoiding expensive reagents such as DIAD and chromatographic purification steps enhances the feasibility of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(piperidin-4-yloxy)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines. Substitution reactions result in various substituted piperidine derivatives .

Scientific Research Applications

N,N-dimethyl-2-(piperidin-4-yloxy)ethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a ligand in receptor studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(piperidin-4-yloxy)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .

Comparison with Similar Compounds

Doxylamine Succinate

- Structure : (RS)-N,N-dimethyl-2-(1-phenyl-1-pyridin-2-yl-ethoxy)ethanamine succinate.

- Key Differences : Replaces the piperidin-4-yloxy group with a diphenylpyridinyl ether.

- Pharmacology : A first-generation antihistamine with sedative properties, acting via H1 receptor antagonism. Its bulkier aromatic substituent enhances lipophilicity, contributing to CNS penetration .

- Clinical Use : Over-the-counter sleep aid (e.g., Unisom) .

Orphenadrine

- Structure : N,N-dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine.

- Key Differences : Contains a bis-aryl methoxy group instead of piperidinyloxy.

- Pharmacology : Acts as a muscarinic acetylcholine receptor antagonist and NMDA receptor modulator, used for muscle spasms and pain relief. The aryl groups enhance affinity for lipid-rich tissues .

Piperidine-Containing Derivatives

1-{3-Ethoxy-2-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine

- Structure : Features a piperidin-4-ylmethylamine group attached to a complex aryl ether.

- Key Differences : The piperidine is part of a methylamine side chain rather than directly linked via oxygen.

4-Anilidopiperidine Analogues

- Structure : Derivatives of N-phenyl-N-(piperidin-4-yl)propionamide.

- Key Differences : Piperidine is integrated into an anilidopiperidine scaffold, common in opioid receptor ligands (e.g., fentanyl analogs).

- Relevance : Highlights the role of piperidine in enhancing receptor binding through conformational restriction .

Indole-Based Derivatives

Rizatriptan and Naratriptan

- Structures :

- Rizatriptan: N,N-dimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine.

- Naratriptan: N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide.

- Key Differences : Indole rings replace the piperidinyloxy group, with sulfonamide or triazole moieties added.

- Pharmacology: Serotonin 5-HT1B/1D receptor agonists for migraine treatment. The dimethylaminoethyl chain optimizes bioavailability and receptor engagement .

Boronate and Sulfonyl Derivatives

N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine

N,N-Dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine

- Structure : Sulfonyl group replaces the ether oxygen.

Data Tables

Table 1: Structural and Pharmacological Comparison

Biological Activity

N,N-dimethyl-2-(piperidin-4-yloxy)ethanamine, a tertiary amine with the molecular formula CHNO, has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound features a piperidine ring and a dimethylamino group, suggesting possible interactions with various biological systems, particularly neurotransmitter receptors and enzymes.

Chemical Structure and Properties

The unique structure of this compound is characterized by:

- Piperidine Ring : A six-membered ring containing one nitrogen atom, known for its presence in many biologically active compounds.

- Dimethylamino Group : Enhances the compound's basicity and potential for receptor binding.

The molecular weight of this compound is approximately 172.27 g/mol, which supports its solubility and interaction capabilities in biological environments .

Research indicates that this compound may act as a ligand for specific neurotransmitter receptors. Its structural similarities to other piperidine derivatives suggest it could influence cellular processes by modulating receptor activity or enzyme function. Ongoing investigations aim to elucidate its precise mechanism of action, focusing on receptor binding affinities and cellular signaling pathways .

Neurotransmitter Interaction

The compound's potential to interact with nicotinic acetylcholine receptors (nAChRs) is particularly noteworthy. Similar piperidine derivatives have shown significant activity at these receptors, which are implicated in cognitive functions and neurodegenerative diseases. For instance, a related compound demonstrated an IC value of 32.6 nM for α4β2* nAChRs . This suggests that this compound may exhibit comparable binding properties.

Interaction Studies

Recent studies have focused on the interaction of this compound with biological targets. These investigations aim to provide insights into its pharmacodynamics and therapeutic applications:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N-dimethyl-2-(piperidin-4-yloxy)ethanamine, and what critical reaction conditions must be controlled?

- Methodological Answer: The synthesis typically involves alkylation of piperidin-4-ol with a dimethylaminoethyl halide, followed by methylation. Key conditions include maintaining anhydrous environments (using solvents like dichloromethane or ethanol), controlled temperatures (40–60°C), and stoichiometric excess of methylating agents (e.g., methyl iodide). Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity. Reaction progress should be monitored using TLC or HPLC .

Q. How can researchers confirm the structural integrity and purity of synthesized this compound?

- Methodological Answer: Structural validation requires H/C NMR to confirm proton/carbon environments (e.g., dimethylamino and piperidinyloxy groups). Mass spectrometry (ESI-MS) verifies molecular weight (±1 Da). Purity is assessed via HPLC with UV detection (λ = 254 nm) or GC-MS, targeting >98% purity. Impurity profiling using ion chromatography can detect residual salts or byproducts .

Q. What are the key physicochemical properties of this compound that must be characterized prior to pharmacological testing?

- Methodological Answer: Critical properties include:

- logP : Determined via shake-flask method or computational tools (e.g., XLogP3), typically ~2.9, indicating moderate lipophilicity.

- Solubility : Measured in PBS (pH 7.4) using UV spectrophotometry; values <2.5 mg/mL suggest limited aqueous solubility.

- pKa : Estimated via potentiometric titration to identify protonation states affecting bioavailability.

These parameters guide formulation strategies (e.g., salt formation or co-solvents) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer: Discrepancies often arise from impurities (e.g., regioisomers or methylated byproducts). Advanced strategies include:

- Impurity Profiling : LC-HRMS to identify and quantify trace contaminants (e.g., <0.1% levels).

- Batch-to-Batch Consistency : Statistical analysis (ANOVA) of bioactivity data across multiple synthetic batches.

- Target Engagement Assays : Radioligand binding or SPR to confirm direct target interactions, ruling off-target effects .

Q. How does the molecular conformation of this compound influence its interactions with biological targets, and what techniques are used to determine this?

- Methodological Answer: The piperidinyloxy group’s chair/boat conformation and dimethylamino flexibility affect binding to receptors (e.g., GPCRs). Techniques include:

- X-ray Crystallography : Resolves solid-state conformation (e.g., bond angles and torsion angles).

- Molecular Dynamics Simulations : Predicts solvent-accessible conformers and ligand-receptor dynamics.

- NOESY NMR : Identifies intramolecular interactions in solution.

For example, disordered amine conformations observed in crystal structures suggest dynamic binding modes .

Q. How can computational modeling complement experimental data in predicting the reactivity of this compound in novel reaction pathways?

- Methodological Answer: Density Functional Theory (DFT) calculates activation energies for proposed reactions (e.g., nucleophilic substitutions at the piperidinyloxy group). QSAR models correlate electronic parameters (e.g., HOMO/LUMO energies) with observed reactivity. Machine learning (e.g., graph neural networks) predicts regioselectivity in methylation or oxidation steps. These models are validated against experimental kinetic data (e.g., Arrhenius plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.